4-[2-(Cyclopropylmethoxy)ethyl]phenol
Overview
Description
4-[2-(Cyclopropylmethoxy)ethyl]phenol is an organic compound with the molecular formula C12H16O2. It is a significant intermediate in the synthesis of betaxolol hydrochloride, a selective beta-adrenergic receptor antagonist used in the treatment of hypertension and glaucoma . This compound is characterized by the presence of a phenol group substituted with a 2-(cyclopropylmethoxy)ethyl group.
Mechanism of Action
Target of Action
The primary target of 4-[2-(Cyclopropylmethoxy)ethyl]phenol is the β-adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate and blood pressure. The compound acts as a selective β-adrenergic receptor antagonist , also known as a β-blocker .
Mode of Action
This compound interacts with its target, the β-adrenergic receptor, by binding to it and blocking its activation by endogenous sympatheticomimetic substances . This results in a decrease in heart rate and blood pressure .
Biochemical Pathways
The compound affects the adrenergic signaling pathway . By blocking the β-adrenergic receptor, it inhibits the downstream effects of this pathway, which include increased heart rate and blood pressure .
Pharmacokinetics
It’s mentioned that the compound has a high oral absorption rate and a low first-pass effect, leading to a high bioavailability . Its transformation period reaches 20 hours .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in heart rate and blood pressure . It can be used for the treatment of hypertension and stenocardia . Additionally, it can be used for the treatment of glaucoma with its eye drop of 0.5% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol typically involves several steps:
Starting Material: The synthesis begins with p-chlorophenol.
Phenohydroxy Protection: The phenol group is protected to prevent unwanted reactions.
Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl bromide to form the cyclopropylmethoxy intermediate.
Etherification: The intermediate is then etherified to introduce the 2-(cyclopropylmethoxy)ethyl group.
Hydrolysis: Finally, the protecting group is removed through hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclopropylmethoxy)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[2-(Cyclopropylmethoxy)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including betaxolol hydrochloride.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: As a precursor to betaxolol hydrochloride, it plays a role in the development of treatments for hypertension and glaucoma.
Industry: It is used in the production of high-performance polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Intermediate in betaxolol hydrochloride synthesis.
4-Hydroxyphenylethanol: Used in the synthesis of various pharmaceuticals.
4-Hydroxyphenylacetic acid ethyl ether: Another intermediate in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to be a key intermediate in the synthesis of betaxolol hydrochloride. Its cyclopropylmethoxy group provides distinct chemical properties that are not found in other similar compounds, making it essential for the selective beta-adrenergic receptor antagonism exhibited by betaxolol hydrochloride .
Properties
IUPAC Name |
4-[2-(cyclopropylmethoxy)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQFDSWDCYKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453413 | |
Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-16-5 | |
Record name | 4-[2-(Cyclopropylmethoxy)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(cyclopropylmethoxy)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[2-(cyclopropylmethoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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